molecular formula C8H12N2O B8556163 (2-Aminomethyl-4-methyl-pyridin-3-yl)-methanol CAS No. 1064678-16-5

(2-Aminomethyl-4-methyl-pyridin-3-yl)-methanol

Cat. No.: B8556163
CAS No.: 1064678-16-5
M. Wt: 152.19 g/mol
InChI Key: FAOXCSBTFNZZQH-UHFFFAOYSA-N
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Description

(2-Aminomethyl-4-methyl-pyridin-3-yl)-methanol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

1064678-16-5

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

[2-(aminomethyl)-4-methylpyridin-3-yl]methanol

InChI

InChI=1S/C8H12N2O/c1-6-2-3-10-8(4-9)7(6)5-11/h2-3,11H,4-5,9H2,1H3

InChI Key

FAOXCSBTFNZZQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)CN)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of AlCl3 (0.15 g, 1.1 mmol) in anhydrous THF (1.1 mL) was added dropwise to a stirred solution of 2-cyano-4-methyl-nicotinic acid methyl ester (0.10 g, 0.57 mmol) at −35° C. DIBAL (1.5 M in toluene, 3.0 mL, 4.5 mmol) was then added at −95° C. The reaction mixture was allowed to warm to 4° C. over 5 h and was then quenched by the addition of water (0.20 mL) at −20° C. ACN (17 mL) and concentrated aqueous NH3 (1.4 mL) was added to the mixture. After vigorous stirring for 30 min, the suspension was centrifuged and the precipitate suspended in a solution of ACN (5 mL) and concentrated aqueous NH3 (0.5 mL). After vigorous stirring for 30 min the suspension was centrifuged. The combined supernatants were concentrated in vacuo to give the title compound. MS (m/z): 153.0 [M+H+].
Name
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

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